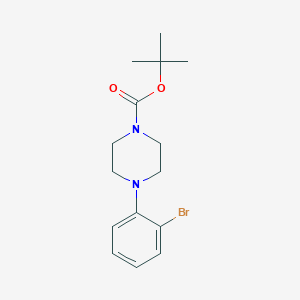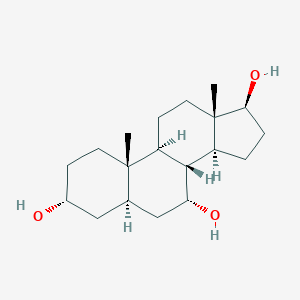
5alpha-Androstane-3alpha,7alpha,17beta-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Androstane-3alpha,7alpha,17beta-triol is a steroid hormone that is synthesized in the adrenal gland and has been found to have various biochemical and physiological effects. This hormone is a metabolite of dehydroepiandrosterone (DHEA) and has been studied extensively for its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 5alpha-Androstane-3alpha,7alpha,17beta-triol is complex and involves various pathways. It has been found to interact with various receptors, including the androgen receptor, estrogen receptor, and glucocorticoid receptor. It also has an inhibitory effect on the enzyme aromatase, which is responsible for the conversion of testosterone to estrogen. This hormone has also been found to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway.
Biochemical And Physiological Effects
5alpha-Androstane-3alpha,7alpha,17beta-triol has various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It also has a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases. This hormone has also been found to have an anti-cancer effect and can inhibit the growth of various cancer cells.
Advantages And Limitations For Lab Experiments
5alpha-Androstane-3alpha,7alpha,17beta-triol has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. It is also readily available and can be synthesized in the lab. However, one limitation is that it may have different effects in different cell types and may not be effective in all cases. It is also important to note that the effects of this hormone may be influenced by other factors, such as age and sex.
Future Directions
There are several future directions for the study of 5alpha-Androstane-3alpha,7alpha,17beta-triol. One area of research is the potential use of this hormone in the treatment of neurodegenerative diseases. Another area of research is the development of novel therapies for cancer using 5alpha-Androstane-3alpha,7alpha,17beta-triol. Additionally, further research is needed to fully understand the mechanism of action of this hormone and its potential therapeutic applications.
Synthesis Methods
The synthesis of 5alpha-Androstane-3alpha,7alpha,17beta-triol involves the conversion of 5alpha-Androstane-3alpha,7alpha,17beta-triol into 7alpha-hydroxy-5alpha-Androstane-3alpha,7alpha,17beta-triol, which is then further converted into 5alpha-Androstane-3alpha,7alpha,17beta-triol by the action of 17beta-hydroxysteroid dehydrogenase type 5 (17beta-HSD5). This process occurs in the adrenal gland and is regulated by various enzymes and cofactors.
Scientific Research Applications
5alpha-Androstane-3alpha,7alpha,17beta-triol has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, neuroprotective, and anti-cancer properties. Research has shown that this hormone can inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. It has also been found to have a protective effect on the brain and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
19316-58-6 |
|---|---|
Product Name |
5alpha-Androstane-3alpha,7alpha,17beta-triol |
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(3R,5R,7R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol |
InChI |
InChI=1S/C19H32O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12-,13+,14+,15-,16+,17+,18+,19+/m1/s1 |
InChI Key |
UFGLFVVFQFFPSV-FCSTYLMUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O |
SMILES |
CC12CCC3C(C1CCC2O)C(CC4C3(CCC(C4)O)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4C3(CCC(C4)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



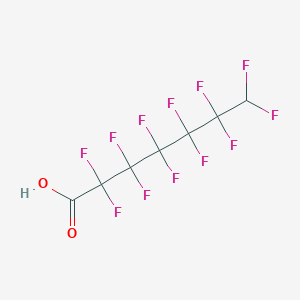
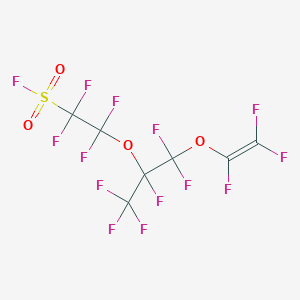
![Aniline, N-[2-(trimethylsiloxy)ethyl]-](/img/structure/B105888.png)
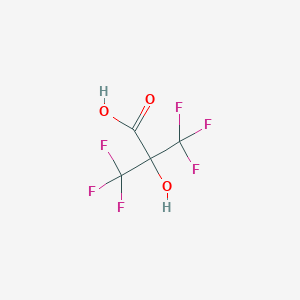
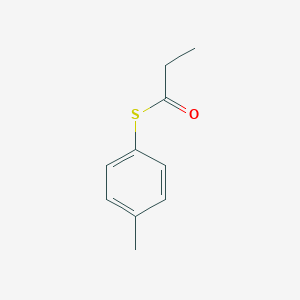
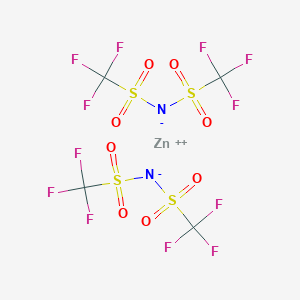
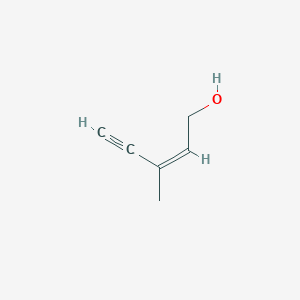
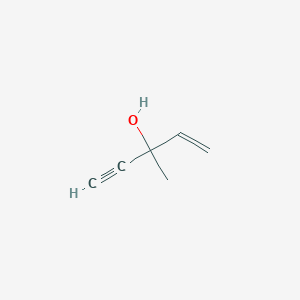

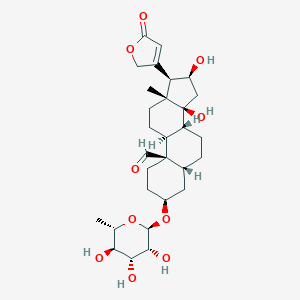

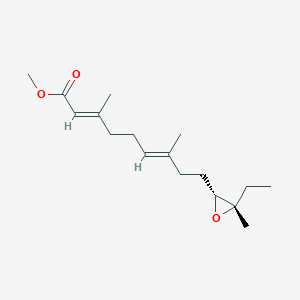
![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)
